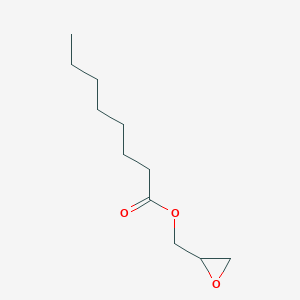

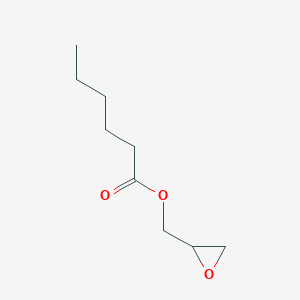

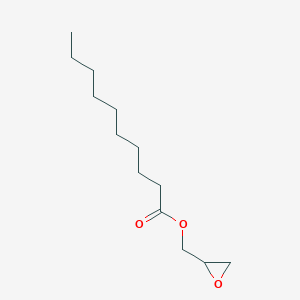

(Oxiran-2-yl)methyl decanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Oxiran-2-yl)methyl decanoate is a chemical compound that belongs to the class of epoxides. It is an important intermediate in the synthesis of various organic compounds. The compound can be synthesized using different methods, and it has been studied for its scientific research applications.

科学研究应用

Synthesis of Chiral Epoxides

Chiral epoxides like (Oxiran-2-yl)methyl decanoate are valuable intermediates in organic synthesis. They can be synthesized from renewable resources such as levoglucosenone, obtained from the flash pyrolysis of acidified cellulose . These chiral epoxides are used for synthesizing high-value compounds like (S)-dairy lactone, which has applications in flavor and fragrance industries .

Green Chemistry and Sustainable Synthesis

(Oxiran-2-yl)methyl decanoate plays a role in green chemistry approaches, where it’s used in the synthesis of bio-based epoxy monomers derived from furan precursors . These eco-respectful synthetic routes aim to reduce the use of toxic reagents and promote sustainable chemistry practices .

Coatings Technology

In coatings technology, derivatives of (Oxiran-2-yl)methyl decanoate, such as tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate, have been synthesized as curing agents for polyester powder coatings . These agents help in transforming the linear structure of resin into a three-dimensional network, enhancing the performance of the coatings .

Medicinal Chemistry

The compound’s derivatives are also explored in medicinal chemistry. Oxetanes, which can be synthesized from epoxides like (Oxiran-2-yl)methyl decanoate, have shown promise in drug discovery and development due to their unique structural properties .

Self-Curable Polymers

(Oxiran-2-yl)methyl decanoate is used in the synthesis of self-curable polymers. These polymers have applications in various fields, including adhesives and sealants, where they improve performance through enhanced curing mechanisms .

Catalysis and Reaction Kinetics

The compound is involved in studies related to catalysis and reaction kinetics. Its role as an intermediate in various catalytic processes helps in understanding and developing new synthetic pathways for industrial applications .

作用机制

Target of Action

It’s known that epoxides, such as (oxiran-2-yl)methyl decanoate, often target various biological macromolecules, including proteins and nucleic acids .

Mode of Action

Epoxides are generally known to react with nucleophiles in biological systems, such as the amino, hydroxyl, and sulfhydryl groups of proteins, leading to potential modifications in their structure and function .

Biochemical Pathways

It’s known that epoxides can participate in various biochemical reactions, including ring-opening reactions, which can lead to the formation of a range of derivatives .

Pharmacokinetics

The compound’s logp value of 306910 suggests that it may have good lipophilicity, which could potentially influence its absorption and distribution in the body .

Result of Action

Given its epoxide group, it may potentially react with various biological targets, leading to modifications in their structure and function .

属性

IUPAC Name |

oxiran-2-ylmethyl decanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-13(14)16-11-12-10-15-12/h12H,2-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBIESPTFIVNEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564506 |

Source

|

| Record name | (Oxiran-2-yl)methyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Oxiran-2-yl)methyl decanoate | |

CAS RN |

26411-50-7 |

Source

|

| Record name | (Oxiran-2-yl)methyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。